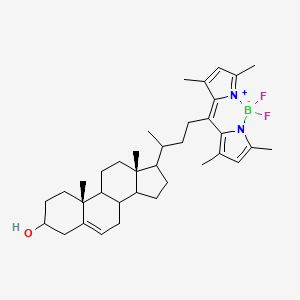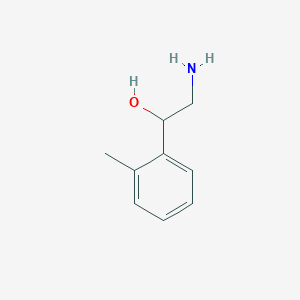
5-Vinyl-2,3-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Vinyl-2,3-dimethylpyrazine is a type of alkyl pyrazine . Alkyl pyrazines can be synthesized by chemical methods or by certain microorganisms . They are important for the food industry due to their roasty, nutty, and earthy smell, reminiscent of coffee and cocoa .
Synthesis Analysis
Alkyl pyrazines can be synthesized through various methods such as the extraction of natural products, chemical and biocatalytic synthesis, and fermentation by microorganisms . A study proposed the biosynthetic pathway in the bacterium Serratia marcescens 3B2 leading to symmetric 2,5-dimethylpyrazine . Another study demonstrated that 3-ethyl-2,5-dimethylpyrazine can be produced from L-Thr by a simple bacterial operon .Molecular Structure Analysis
The molecular formula of this compound is C8H10N2 . The average mass is 134.178 Da .Chemical Reactions Analysis
Pyrazines can be synthesized through various reactions such as condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H10N2 . The average mass is 134.178 Da .Safety and Hazards
While specific safety and hazards information for 5-Vinyl-2,3-dimethylpyrazine was not found, it’s worth noting that prolonged inhalation of high concentrations of pyrazines may damage the respiratory system. They may cause discomfort if swallowed and prolonged contact may cause dryness of the skin .
Orientations Futures
The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests a promising future direction for the research and application of pyrazines like 5-Vinyl-2,3-dimethylpyrazine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5-Vinyl-2,3-dimethylpyrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dimethylpyrazine", "acetaldehyde", "sodium hydroxide", "vinyl magnesium bromide" ], "Reaction": [ "Step 1: React 2,3-dimethylpyrazine with acetaldehyde in the presence of sodium hydroxide to form 5-acetyl-2,3-dimethylpyrazine.", "Step 2: React 5-acetyl-2,3-dimethylpyrazine with vinyl magnesium bromide to form 5-vinyl-2,3-dimethylpyrazine." ] } | |
Numéro CAS |
160818-30-4 |
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 |
Pureté |
95% min. |
Synonymes |
5-Vinyl-2,3-dimethylpyrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




